Cyclooctene

Catalog No.
S1532785
CAS No.
931-88-4
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctene

CAS Number

931-88-4

Product Name

Cyclooctene

IUPAC Name

cyclooctene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N

SMILES

C1CCCC=CCC1

Canonical SMILES

C1CCCC=CCC1

Isomeric SMILES

C1CCC/C=C\CC1

Cyclooctene is a cyclic alkene with the molecular formula C8H14C_8H_{14}. It exists in two primary forms: trans-cyclooctene and cis-cyclooctene, with the former being more stable due to its lower strain energy. The structure of cyclooctene features a ring of eight carbon atoms, containing a double bond that contributes to its reactivity. The unique properties of cyclooctene arise from its ring strain and the geometry of the double bond, making it an important compound in organic chemistry and materials science .

Cyclooctene finds application in organic synthesis as a reactant in the Pauson-Khand reaction (PKR) []. This reaction is a [2+2+1] cycloaddition between an alkyne, an alkene (like cyclooctene), and carbon monoxide to form a cyclopentenone ring system []. The PKR is a powerful tool for the synthesis of complex organic molecules with a variety of functionalities []. Research efforts in recent years have focused on developing new catalysts and reaction conditions to make the PKR more efficient and selective, particularly for asymmetric synthesis [].

  • Reactant: Cyclooctene acts as the alkene component in the reaction, reacting with the alkyne and carbon monoxide to form the final product.
  • Ring Formation: The reaction results in the formation of a cyclopentenone ring system, a valuable building block for many complex organic molecules.
  • Catalyst Development: Ongoing research is directed towards developing new catalysts that can improve the efficiency and selectivity of the PKR, particularly for reactions aiming to produce specific stereoisomers (asymmetric synthesis) [].
, particularly due to its strained double bond. Key reactions include:

  • Diels-Alder Reactions: Cyclooctene acts as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. Its reactivity is significantly influenced by the strain in the ring, which enhances its ability to form adducts rapidly .
  • Inverse Electron Demand Diels-Alder Reactions: Trans-cyclooctene is notably reactive towards tetrazines, leading to the formation of pyridazine products. This reaction is characterized by high selectivity and rapid kinetics, making it useful in bioorthogonal chemistry .
  • Fluorination Reactions: Cyclooctene can undergo fluorination with various reagents, producing fluorinated derivatives that are valuable in medicinal chemistry .

Cyclooctene and its derivatives exhibit significant biological activity, particularly in drug development and delivery systems. The rapid reaction of trans-cyclooctene with tetrazines allows for targeted delivery of therapeutic agents, enabling precise control over drug release mechanisms. This property is exploited in antibody-drug conjugates and other bioconjugation strategies . Additionally, cyclooctene's ability to undergo bioorthogonal reactions makes it a valuable tool in cellular imaging and tracking studies .

Several methods exist for synthesizing cyclooctene:

  • Ring Closure Reactions: Cyclooctene can be synthesized through the ring closure of linear precursors via elimination reactions.
  • Dehydrogenation of Cyclooctane: Cyclooctane can be converted to cyclooctene through dehydrogenation processes, often using catalysts to facilitate the reaction.
  • Isomerization: Cis-cyclooctene can be converted to trans-cyclooctene through thermal or photochemical isomerization processes, allowing for control over the desired product .

CyclohexeneSix-membered ringModerateSolvent and intermediate synthesisCyclopenteneFive-membered ringHighSynthetic intermediateCyclobuteneFour-membered ringVery HighDiels-Alder reactionsTrans-CycloocteneEight-membered ringVery HighBioorthogonal chemistryCis-CycloocteneEight-membered ringModerateLess reactive than trans form

Cyclooctene stands out due to its significant strain energy and high reactivity compared to smaller cyclic alkenes. Its ability to engage in rapid bioorthogonal reactions further distinguishes it from similar compounds.

Research into cyclooctene's interactions focuses on its reactivity with other compounds, particularly in bioorthogonal applications. Studies have demonstrated that trans-cyclooctene reacts efficiently with tetrazines under mild conditions, enabling rapid labeling and imaging techniques. These interactions are characterized by their selectivity and speed, making them suitable for real-time biological studies . Additionally, investigations into the stability of cyclooctene derivatives under physiological conditions have highlighted their potential for use in living systems.

Physical Description

Liquid

XLogP3

3.5

Boiling Point

138.0 °C

Melting Point

-12.0 °C

UNII

AE340T3540

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.44%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

931-88-4
931-87-3

Wikipedia

(Z)-cyclooctene

General Manufacturing Information

Fragrances
Cyclooctene, (1Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclooctene: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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